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molecular formula C8H7N3O4 B8661961 N-(2-Nitrophenyl)-2-(hydroxyimino)acetamide

N-(2-Nitrophenyl)-2-(hydroxyimino)acetamide

Cat. No. B8661961
M. Wt: 209.16 g/mol
InChI Key: WDQNNIVHSKMKSH-UHFFFAOYSA-N
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Patent
US09006454B2

Procedure details

2-Hydroxyimino-N-(2-nitro-phenyl)-acetamide (15 g, 72 mmol) was carefully added in small portions over a period of 30 min to a stirred solution of conc. sulphuric acid (45 mL) which was preheated to 90° C. The reaction mixture was stirred for another 2 h at the same temperature then cooled to room temperature, poured into crushed ice. The precipitated products were collected by filtrations, washed with water and dried in a vacuum oven to get 9 g (65%) of brick red colour powder.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ON=[CH:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-:15])=[O:14])=[O:5].S(=O)(=O)(O)[OH:17]>>[N+:13]([C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:7]=1[NH:6][C:4](=[O:5])[C:3]2=[O:17])([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ON=CC(=O)NC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
45 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for another 2 h at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was preheated to 90° C
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
FILTRATION
Type
FILTRATION
Details
The precipitated products were collected by filtrations
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven
CUSTOM
Type
CUSTOM
Details
to get 9 g (65%) of brick red colour powder

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[N+](=O)([O-])C=1C=CC=C2C(C(NC12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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